2-(2-Phenylvinyl)pyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYKDBFDQXXAM-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Contextualization Within Pyridine N Oxide Chemistry
Pyridine (B92270) N-oxides are a versatile class of heterocyclic compounds that have been extensively studied for over a century since their first synthesis by Meisenheimer. scripps.edu They are formally derived from pyridine through the oxidation of the ring nitrogen atom. chemtube3d.comwikipedia.org This N-oxidation dramatically alters the electronic properties and reactivity of the parent pyridine ring. mdpi.com
The introduction of the N-oxide group has several important consequences. scripps.eduthieme-connect.de It increases the electron density in the pyridine ring, particularly at the 2- and 4-positions, making the ring more susceptible to electrophilic substitution than pyridine itself. chemtube3d.combhu.ac.in Conversely, the positively charged nitrogen atom facilitates nucleophilic attack at these same positions, often following activation of the oxygen atom by an electrophile. scripps.educhemtube3d.com This dual reactivity makes pyridine N-oxides valuable synthetic intermediates. bohrium.comresearchgate.net For instance, they provide a strategic route to introduce substituents at the C-4 and C-2 positions of the pyridine ring. bhu.ac.in
Common methods for the synthesis of pyridine N-oxides involve the direct oxidation of the corresponding pyridine derivative using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgyoutube.comorgsyn.org Once the desired substitution on the pyridine ring is achieved, the N-oxide can be readily deoxygenated back to the pyridine, for example, by using zinc dust. wikipedia.org
Beyond their role as synthetic intermediates, pyridine N-oxides are also employed as mild, nucleophilic oxidants, as ligands in coordination chemistry, and as components in functional materials. scripps.eduthieme-connect.dedtic.mil 2-(2-Phenylvinyl)pyridine 1-oxide is a specific example within this class, where the fundamental reactivity of the pyridine N-oxide core is modulated by the presence of the conjugated phenylvinyl substituent.
Significance of the Stilbazolic N Oxide Motif in Chemical Science
The stilbazole, or phenylvinylpyridine, framework is a well-known structural motif in chemistry. When combined with an N-oxide function, as in 2-(2-Phenylvinyl)pyridine 1-oxide, it creates a "stilbazolic N-oxide" motif with particular scientific importance. This significance stems largely from the electronic communication between the electron-donating N-oxide group and the electron-accepting styryl system, creating a push-pull electronic structure.
This push-pull character is a key feature in the design of molecules with interesting photophysical properties, including fluorescence and non-linear optical (NLO) behavior. nih.gov Analogous systems, such as 2-styrylbenzothiazole-N-oxides, have been shown to exhibit these properties. nih.gov The extended π-conjugation across the molecule, influenced by the N-oxide group, is central to these characteristics.
Furthermore, the vinyl group in the stilbazolic N-oxide motif offers a site for further chemical transformations, including polymerization. This opens up possibilities for creating polymers with pyridine (B92270) N-oxide units in the side chain, which could find applications as functional materials, for example, in catalysis or as composite materials with metal oxides. mdpi.com The presence of both the pyridine N-oxide and the vinyl group also makes these compounds interesting building blocks for the synthesis of more complex molecular architectures and in coordination chemistry for the construction of novel metal-organic frameworks (MOFs) or coordination polymers.
Overview of Research Trajectories for the Compound
Research involving 2-(2-Phenylvinyl)pyridine 1-oxide and related structures has primarily focused on its synthesis and its potential as a precursor for more complex molecules in medicinal and materials science contexts. ontosight.ai
A common synthetic route to this compound involves an aldol-type condensation reaction. nih.gov This typically entails the reaction of 2-methylpyridine (B31789) N-oxide with benzaldehyde (B42025) in the presence of a base, followed by dehydration to form the double bond of the styryl group. nih.govontosight.ai
As a precursor, the stilbazolic N-oxide structure is valuable. The pyridine (B92270) N-oxide moiety can direct further functionalization of the pyridine ring or act as a ligand for metal ions. The phenylvinyl group, as mentioned, can be involved in polymerization or other additions. While specific applications of this compound are not extensively documented in isolation, the broader class of vinylpyridine derivatives is known for its utility in creating functional materials. For instance, cycloplatinated(II) complexes based on 2-vinylpyridine (B74390) have been studied for their luminescent properties, suggesting that metal complexes of this compound could also exhibit interesting photophysical behaviors. nih.gov The deoxygenated parent compound, 2-phenylpyridine (B120327), is a key ligand in the synthesis of highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org
Emerging Research Frontiers in N Oxide Chemistry Relevant to 2 2 Phenylvinyl Pyridine 1 Oxide
Oxidative Synthesis Strategies for this compound and Analogues
The introduction of the N-oxide functionality onto a 2-styrylpyridine (B8765038) scaffold is a common and effective strategy. This transformation significantly alters the electronic properties of the pyridine ring, making the N-oxide a versatile intermediate for further chemical modifications. thieme-connect.demdpi.com The N-oxidation increases the reactivity of the heteroaromatic ring toward both nucleophilic and electrophilic reagents. mdpi.combhu.ac.in
Peroxy acids are highly effective and widely used reagents for the N-oxidation of pyridines and related nitrogen-containing heterocycles. bhu.ac.in The first reported synthesis of pyridine N-oxide by Jakob Meisenheimer utilized a peroxybenzoic acid. wikipedia.org
Meta-chloroperoxybenzoic acid (m-CPBA) is a particularly common and versatile choice, often favored for its reliability under mild conditions. mdpi.comresearchgate.net While efficient, the use of m-CPBA on an industrial scale can be limited by cost and safety considerations. nih.gov Another frequently used reagent is peracetic acid, which can be generated in situ from acetic acid and hydrogen peroxide. wikipedia.orgchemtube3d.com
The general protocol involves dissolving the parent pyridine in a suitable solvent and adding the peroxy acid. The reaction progress is typically monitored by chromatography until the starting material is consumed.
Table 1: Examples of Peroxy Acid-Mediated N-Oxidation This table is illustrative and provides a general representation of typical reaction conditions.
| Starting Material | Peroxy Acid | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pyridine | m-CPBA | Dichloromethane | Room Temp | Pyridine N-oxide | mdpi.comresearchgate.net |
| Pyridine | Peracetic Acid | Acetic Acid | - | Pyridine N-oxide | wikipedia.orgchemtube3d.com |
Hydrogen peroxide (H₂O₂) serves as an environmentally benign oxidant for the N-oxidation of pyridines. nih.govnih.gov It is often used as a 30% aqueous solution in the presence of a carboxylic acid, such as acetic acid, which can form a more reactive peroxy acid in situ. bhu.ac.inchemtube3d.combme.hu
However, uncatalyzed oxidations with H₂O₂ can be slow, often requiring an excess of the oxidant and elevated temperatures to achieve complete conversion. nih.govbme.hu Studies using microreactors have shown that at temperatures around 130°C, high conversions of pyridine to pyridine N-oxide can be achieved with H₂O₂ in acetic acid. bme.hu
To improve efficiency, various catalysts can be employed. Metal-based catalysts like methyltrioxorhenium (MTO) have been shown to facilitate the oxidation of pyridines with H₂O₂. researchgate.netorganic-chemistry.org Heteropolyacid catalysts, such as Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), have also been successfully used for the N-oxidation of pyridine carboxylic acids with H₂O₂, demonstrating high selectivity and good yields. researchgate.net
Table 2: Hydrogen Peroxide-Based N-Oxidation of Pyridine Derivatives
| Substrate | Oxidant System | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | H₂O₂ / Acetic Acid | None | 130°C, 30 min (Microreactor) | 91.5% | bme.hu |
| Pyridines | H₂O₂ | Methyltrioxorhenium (MTO) | - | - | researchgate.netorganic-chemistry.org |
The formation of a pyridine N-oxide involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic oxygen atom of the oxidizing agent, such as a peroxy acid or hydrogen peroxide. thieme-connect.de This process results in the formation of a dipolar N-O bond. thieme-connect.de
The resulting N-oxide is a stable, zwitterionic species where the negatively charged oxygen atom can donate electron density back into the aromatic ring through resonance. thieme-connect.debhu.ac.in This electron donation has a profound effect on the reactivity of the pyridine ring, increasing the electron density primarily at the 2- and 4-positions. bhu.ac.in Consequently, pyridine N-oxides are more susceptible to both electrophilic and nucleophilic substitution at these positions compared to the parent pyridine. bhu.ac.inchemtube3d.com The nitrogen–oxygen bond itself is relatively weak, with a bond dissociation energy reported to be 63.3 kcal/mol for pyridine N-oxide, making it susceptible to cleavage under various conditions, which is useful for subsequent deoxygenation steps. thieme-connect.de
In catalyzed systems using H₂O₂, the mechanism can be more complex. For instance, with certain metal catalysts, the reaction may proceed through the formation of highly reactive hydroxyl radicals. nih.gov In CO₂-mediated oxidations, H₂O₂ reacts with CO₂ to form peroxymonocarbonate, a significantly more potent oxidizing agent. nih.gov
For a molecule like this compound, a key stereochemical feature is the configuration of the carbon-carbon double bond in the vinyl group, which can exist as either the (E) or (Z) isomer. Most synthetic preparations and commercial listings refer to the (E)-isomer, suggesting it is either the thermodynamically more stable product or that the synthetic routes employed favor its formation. ontosight.ai
The N-oxidation step itself, when performed on a pre-existing (E)- or (Z)-2-styrylpyridine, is not expected to alter the geometry of the double bond, as the reaction occurs at the nitrogen atom, which is spatially and electronically distinct from the vinyl group.
More advanced research has explored the concept of creating axial chirality through N-oxidation. Studies on peptide-catalyzed atroposelective N-oxidation of certain biaryl pyridines have been conducted. nih.gov However, these studies also noted that the resulting axially chiral N-oxides could undergo racemization under the reaction conditions, highlighting the challenge in achieving and maintaining stereochemical control. nih.gov For a simple molecule like 2-(2-phenylvinyl)pyridine, the N-oxidation itself does not create a new chiral center or a stable stereogenic axis. The primary stereochemical consideration remains the pre-existing geometry of the styryl group.
Synthesis of this compound from Precursors and Derivatization
An alternative and powerful synthetic approach involves constructing the styryl side chain onto a pyridine N-oxide that already possesses the desired N-O bond.
The most prominent method for this strategy is the aldol-type condensation reaction between 2-methylpyridine (B31789) N-oxide and an appropriate benzaldehyde (B42025) derivative. ontosight.ai This reaction takes advantage of the increased acidity of the methyl protons at the 2-position of the pyridine N-oxide ring. The electron-withdrawing nature of the N-oxide group facilitates the deprotonation of the methyl group by a base, forming a carbanion intermediate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the target 2-styrylpyridine N-oxide. ontosight.ai
This methodology is highly versatile for creating a library of analogues, as a wide variety of substituted benzaldehydes can be used. nih.govresearchgate.netdoaj.org Typical conditions involve heating the reactants in a solvent like methanol (B129727) with a base catalyst, such as potassium hydroxide. nih.gov
Table 3: Synthesis of Styryl N-Oxides via Aldol-Type Condensation
| N-Oxide Precursor | Aldehyde | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Methylbenzothiazole-N-oxide | p-Substituted Benzaldehydes | KOH (aq) | Methanol | Reflux, 3h | 2-Styrylbenzothiazole-N-oxides | nih.gov |
This condensation approach provides a direct route to styryl N-oxides and avoids the sometimes harsh conditions required for the direct oxidation of a sensitive styrylpyridine substrate.
Palladium-Catalyzed Alkenylation Routes for Pyridine N-Oxides
The synthesis of ortho-alkenylated pyridine N-oxides, such as this compound, has been significantly advanced by palladium-catalyzed C-H bond activation. acs.orgkaist.ac.kr This approach allows for the direct coupling of pyridine N-oxides with various olefins, offering high regio-, stereo-, and chemoselectivity. acs.orgkaist.ac.krnih.gov The process typically involves a Pd(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant, like silver carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O). acs.orgresearchgate.net The N-oxide group acts as a directing group, facilitating the activation of the C-H bond at the ortho (C2) position of the pyridine ring. acs.org
The reaction proceeds with a wide range of both electron-rich and electron-deficient olefins, leading to the corresponding (E)-alkenylated pyridine N-oxide derivatives in good to excellent yields. acs.org This methodology represents a highly efficient route for creating C-C bonds and introducing vinyl functionalities to the pyridine N-oxide scaffold. kaist.ac.kr During these studies, it was also noted that under certain conditions, such as in a benzene (B151609) solvent at high temperatures, a side reaction can occur, leading to the ortho-arylated product, 2-phenylpyridine (B120327) N-oxide. acs.org
Table 1: Representative Palladium-Catalyzed Alkenylation of Pyridine N-Oxides
| Pyridine N-oxide Substrate | Olefin | Catalyst/Oxidant | Yield (%) | Citation |
| Pyridine N-oxide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 85 | acs.org |
| Pyridine N-oxide | Ethyl acrylate | Pd(OAc)₂ / Ag₂CO₃ | 94 | acs.org |
| 3-Methylpyridine N-oxide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 89 | acs.org |
| 4-Methoxypyridine N-oxide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 81 | acs.org |
Derivatization Strategies for Structural Modification
Once synthesized, this compound can undergo further structural modifications. The N-oxide functionality is a versatile handle for subsequent chemical transformations. One key reaction is the Boekelheide rearrangement, a tandem process that can be initiated by the addition of nucleophiles to the vinyl group, leading to complex difunctionalized pyridine derivatives. amazonaws.com
Another fundamental transformation is the deoxygenation of the N-oxide to regenerate the parent pyridine. This can be accomplished using various reducing agents, such as trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃). youtube.com This step is crucial if the final desired product is the corresponding 2-stilbazole derivative, allowing the N-oxide to be used as a temporary activating or directing group during synthesis.
Furthermore, the N-oxide group activates the pyridine ring for other transformations. The Polonovski rearrangement, typically using an activating agent like acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA), can be used to introduce a functional group, such as an acetate, at the C2 position. bme.hubme.hu This provides a pathway to 2-hydroxypyridine (B17775) derivatives. bme.hu
Novel Synthetic Approaches and Enabling Technologies
Microreactor Technology for N-Oxidation Processes
The initial N-oxidation of the pyridine precursor is a critical step in the synthesis of this compound. Traditional batch oxidation processes often pose safety risks due to the use of strong oxidants and the exothermic nature of the reaction, which can lead to thermal runaway. bme.hubme.hu Microreactor technology has emerged as a safer, greener, and more efficient alternative. bme.huorganic-chemistry.org
Continuous flow microreactors offer superior control over reaction parameters like temperature and residence time, owing to their high surface-to-volume ratio, which enables outstanding heat exchange. bme.huresearchgate.net This precise control minimizes the risk of hazardous decompositions, particularly when using oxidants like hydrogen peroxide (H₂O₂). bme.hu Studies have shown that using a packed-bed microreactor with a catalyst like titanium silicalite (TS-1) and H₂O₂ as the oxidant can produce various pyridine N-oxides in yields up to 99% with significantly shorter reaction times compared to batch methods. organic-chemistry.orgthieme-connect.com This technology is not only safer but also highly scalable, with systems demonstrating stable and continuous operation for over 800 hours while maintaining catalyst activity, making it ideal for large-scale industrial production. organic-chemistry.orgthieme-connect.com
Table 2: Comparison of Batch vs. Microreactor N-Oxidation
| Substrate | Oxidant | Method | Reaction Time | Yield (%) | Citation |
| 2-Bromopyridine | H₂O₂/Acetic Acid | Batch | - | 2 | bme.hu |
| 2-Bromopyridine | H₂O₂/Acetic Acid | Microreactor | 3 min | 15 | bme.hu |
| Various Pyridines | H₂O₂/TS-1 | Microreactor | < 10 min | up to 99 | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The application of microreactor and continuous flow technology aligns with several green chemistry principles. organic-chemistry.orgthieme-connect.com It enhances safety, reduces reaction times, and improves energy efficiency. organic-chemistry.org Furthermore, mechanochemical methods, which involve solvent-free reactions conducted by grinding or milling, represent another green approach. While not specifically documented for this compound, the synthesis of related heterocyclic structures like 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using mechanochemistry, highlighting the potential for reducing solvent waste and energy consumption. researchgate.net
Chemo- and Regioselective Synthesis of Pyridine N-Oxide Derivatives
The N-oxide group profoundly influences the reactivity and regioselectivity of the pyridine ring. Unlike pyridine itself, which typically undergoes electrophilic substitution at the C3 position, pyridine N-oxide directs electrophiles to the C4 (para) position and nucleophiles to the C2 (ortho) and C4 positions. youtube.com This altered reactivity is fundamental for the chemo- and regioselective synthesis of its derivatives.
Activation of the N-oxide with reagents like trifluoromethanesulfonic anhydride allows for the regioselective addition of nucleophiles, such as malonate anions, to selectively afford either 2- or 4-substituted pyridines in good yields. nih.gov Similarly, titanacyclopropanes, generated in situ, have been shown to react preferentially with pyridine N-oxides to achieve a regioselective C2-H alkylation, tolerating a wide range of functional groups. organic-chemistry.orgresearchgate.net This method allows for the introduction of complex alkyl groups specifically at the C2 position. organic-chemistry.orgresearchgate.netorganic-chemistry.org These strategies, which rely on the activation of the N-oxide, provide powerful tools for the precise and controlled functionalization of the pyridine scaffold. nih.govorganic-chemistry.org
Considerations for Reaction Scalability and Efficiency
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, primarily related to safety, cost, and efficiency. The N-oxidation step is often the main bottleneck. As previously discussed, large-scale batch oxidations are hazardous due to poor heat transfer, which can lead to dangerous, uncontrolled exothermic reactions. bme.hubme.hu
Continuous flow microreactors provide a robust solution to this scalability problem. bme.huorganic-chemistry.orgthieme-connect.com By their nature, microreactors have a very small reaction volume at any given moment, which inherently minimizes safety risks. bme.hu The process is scaled by running the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), rather than by increasing the size of the vessel. This approach avoids the complex and often unpredictable issues associated with scaling up batch reactors. bme.hu The demonstrated stability of catalytic flow systems for hundreds of hours without loss of activity underscores their potential for efficient and cost-effective large-scale production of pyridine N-oxides. organic-chemistry.orgthieme-connect.com Furthermore, the use of inexpensive and readily available starting materials and reagents is a key consideration for ensuring the economic viability of any large-scale synthesis. google.com
Optimization of Reaction Parameters (Temperature, Time, Stoichiometry)
The efficiency and selectivity of the N-oxidation of 2-(2-phenylvinyl)pyridine are highly dependent on the careful control of reaction parameters. Key variables include temperature, reaction time, and the stoichiometric ratio of reactants. Optimization of these parameters is crucial to maximize the yield of the desired N-oxide while minimizing potential side reactions, such as the oxidation of the vinyl group.
Time: Reaction time is another critical factor that must be optimized. Insufficient reaction time leads to incomplete conversion of the starting material, while excessively long durations can promote the formation of byproducts or decomposition of the N-oxide. For instance, in certain N-oxidation reactions, conversions were observed to increase from 46% to 74% when the reaction time was extended from 3 hours to 8 hours. researchgate.net In continuous flow systems, this parameter is controlled by the residence time. Studies have shown that for pyridine N-oxidation with H₂O₂, a residence time of 30 minutes at 130°C provides the best conversion, with longer times leading to decreased yield due to decomposition. bme.hu
Stoichiometry: The molar ratio of the oxidizing agent to the pyridine substrate is a key determinant of reaction success. A slight excess of the oxidant is generally used to drive the reaction to completion. For hydrogen peroxide-based oxidations, a molar ratio of H₂O₂ to the pyridine substrate between 1:1 and 4:1 is often employed. google.com When using reagents like dialkylcyanamides in conjunction with an acid catalyst for other transformations of pyridine N-oxides, it has been found that using 1.5 equivalents of the reagent is optimal for achieving nearly full conversion. researchgate.net
Table 1: Optimization of Reaction Parameters for Pyridine N-Oxide Synthesis
| Parameter | Typical Range | Remarks | Source(s) |
| Temperature | 50°C - 130°C | Dependent on the oxidizing agent. Excessive heat can cause product decomposition. | google.combme.hu |
| Time / Residence Time | 3 - 8 hours (Batch) | Longer times can increase conversion but also risk byproduct formation. | bme.huresearchgate.net |
| < 30 minutes (Flow) | Optimized to maximize conversion before decomposition begins. | bme.hu | |
| Stoichiometry (Oxidant:Substrate) | 1.1:1 to 4:1 | A slight to moderate excess of the oxidant is typically used to ensure complete conversion. | google.com |
Catalyst Systems and Reagent Selection for N-Oxidation
The choice of reagent and catalyst is paramount in the N-oxidation of 2-(2-phenylvinyl)pyridine, as the vinyl group is also susceptible to oxidation. The ideal system should be highly selective for the nitrogen atom.
Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and adducts such as the urea-hydrogen peroxide (UHP) complex. organic-chemistry.orgacs.org Hydrogen peroxide in acetic acid is an effective and inexpensive reagent system. bme.huyoutube.com It has been successfully used for the oxidation of a 2-vinylpyridine (B74390) derivative, yielding the N-oxide without oxidizing the olefin. youtube.com
To enhance the efficiency and selectivity of these oxidants, various catalyst systems have been developed:
Rhenium-based Catalysts: In combination with sodium percarbonate as an oxygen source, rhenium catalysts have demonstrated high efficiency for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org
Heterogeneous Catalysts: The use of solid catalysts simplifies product purification by allowing for easy separation. Titanium silicalite (TS-1) has been employed in packed-bed microreactors with H₂O₂ to produce various pyridine N-oxides in very good yields. organic-chemistry.org Similarly, supported sulfonic or carboxylic acid catalysts on inorganic supports (like silica (B1680970) or alumina) can effectively catalyze the oxidation of pyridines with hydrogen peroxide, avoiding the need for peroxyacetic acid. google.com
Metal-Free Systems: Solid-state oxidation using the urea-hydrogen peroxide adduct provides an efficient and easily handled option for converting nitrogen heterocycles to N-oxides. organic-chemistry.org Sodium perborate (B1237305) in acetic acid is another effective metal-free reagent for this transformation. organic-chemistry.org
The selection of the appropriate system depends on factors such as substrate compatibility, cost, safety, and scalability. For a substrate like 2-(2-phenylvinyl)pyridine, milder and more selective systems like H₂O₂ in acetic acid or UHP are often preferred to preserve the integrity of the vinyl group. organic-chemistry.orgyoutube.com
Table 2: Comparison of Selected Reagent/Catalyst Systems for N-Oxidation
| Reagent / Catalyst System | Advantages | Disadvantages | Source(s) |
| H₂O₂ / Acetic Acid | Inexpensive, effective, and selective for N-oxidation over some double bonds. | Requires careful temperature control to prevent runaway decomposition of H₂O₂. | bme.huyoutube.com |
| Sodium Percarbonate / Rhenium Catalyst | High efficiency, mild reaction conditions. | Use of a metal catalyst which may require removal. | organic-chemistry.org |
| H₂O₂ / Titanium Silicalite (TS-1) | High yield, suitable for continuous flow, greener process. | Requires specialized reactor setup (packed-bed microreactor). | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Stable, inexpensive, easy to handle, solid-state reaction possible. | May be less reactive for some substrates compared to peracids. | organic-chemistry.org |
| Sodium Perborate / Acetic Acid | Effective for N-oxidation of azines. | Generates borate (B1201080) waste. | organic-chemistry.org |
Process Intensification in N-Oxide Synthesis
Process intensification aims to develop safer, more efficient, and environmentally friendly chemical processes. In the context of N-oxide synthesis, which often involves highly exothermic reactions and potentially unstable reagents like concentrated hydrogen peroxide or peracids, microreactor technology offers significant advantages over traditional batch processing. bme.hu
The high surface-to-volume ratio in microreactors provides outstanding heat exchange and precise temperature control, mitigating the risk of thermal runaways associated with exothermic oxidation reactions. bme.hu This enhanced safety profile allows reactions to be performed under more aggressive conditions (e.g., higher temperatures) than would be feasible in a large batch reactor, often leading to dramatically increased reaction rates and higher conversions.
A study on the N-oxidation of pyridine derivatives using H₂O₂ in acetic acid demonstrated the superiority of a microreactor setup over batch conditions. By optimizing the residence time and temperature (e.g., 30 minutes at 130°C), a conversion of 91.5% for pyridine N-oxide was achieved. bme.hu This represents a significant improvement, as batch processes are often limited by safety concerns related to the decomposition of H₂O₂ at elevated temperatures. bme.hu
N-Oxide Mediated Transformations
The N-oxide functional group is the primary center of reactivity in this compound, mediating a variety of oxidative transformations. Its ability to act as an oxygen atom donor is a cornerstone of its synthetic utility.
Oxygen Atom Transfer Reactions in Organic Synthesis
Pyridine N-oxides are well-established as competent oxygen atom transfer (OAT) agents in organic synthesis. The N→O bond is coordinatively covalent, rendering the oxygen atom nucleophilic yet capable of being transferred to a suitable substrate, thereby oxidizing it. This process regenerates the parent pyridine. In modern synthetic chemistry, these transformations are often achieved through photoredox catalysis. acs.orgnih.gov
Under visible light irradiation and in the presence of a photocatalyst (e.g., an acridinium (B8443388) salt), pyridine N-oxides can undergo a single-electron transfer (SET) to generate highly reactive oxygen-centered radicals. acs.orgnih.gov These pyridine N-oxy radicals are potent electrophilic species capable of initiating further reactions. A key application of this is in hydrogen atom transfer (HAT) processes, where the N-oxy radical abstracts a hydrogen atom from a substrate, including strong, unactivated C(sp³)–H bonds, to form an alkyl radical. acs.orgnih.govnih.gov This radical can then be trapped by various acceptors, leading to new C-C or C-heteroatom bond formations. acs.orgrsc.orgsemanticscholar.org The efficacy of the pyridine N-oxide as a HAT catalyst is tunable based on the electronic properties of substituents on the pyridine ring. acs.org
Table 1: Influence of Pyridine N-Oxide Electronics on HAT Catalysis Efficiency
| Pyridine N-Oxide Type | Oxidation Potential (E_ox) | Reaction Outcome (C-H Alkylation) | Reference |
|---|---|---|---|
| Electron-Rich | < +1.8 V | Incomplete conversion | acs.org |
| Electron-Deficient | > +1.8 V | High yield of product | acs.org |
| Very Electron-Deficient | Exceeds photocatalyst window | No reaction | acs.org |
Epoxidation of Olefins with Pyridine N-Oxides
Pyridine N-oxides serve as crucial stoichiometric oxidants or co-catalysts in the metal-catalyzed epoxidation of olefins. chinesechemsoc.org While not typically the primary epoxidizing agent themselves, they play a vital role in regenerating the active high-valent metal-oxo species in the catalytic cycle. A prominent example is the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex to achieve enantioselective epoxidation of unfunctionalized alkenes. organic-chemistry.orgwikipedia.org
In this system, a terminal oxidant like sodium hypochlorite (B82951) or iodosylbenzene initially oxidizes the Mn(III) catalyst to the active Mn(V)-oxo species. However, the addition of a pyridine N-oxide derivative as a co-catalyst can stabilize the catalyst, increase the reaction rate, and improve yields and enantioselectivity, particularly for challenging substrates like trisubstituted alkenes. organic-chemistry.orgipb.ptpitt.edu The pyridine N-oxide acts as an axial ligand and facilitates the regeneration of the active Mn(V) catalyst. organic-chemistry.org
More recent methods have utilized pyridine N-oxides in photoredox-catalyzed difunctionalization of olefins. For instance, the photogenerated pyridine N-oxy radical can add to an α-olefin, initiating a cascade that results in regioselective carbohydroxylation, a transformation that formally adds both a carbon group and a hydroxyl group across the double bond. nih.govacs.org
C-H Bond Hydroxylation and Oxygenation Pathways
The direct hydroxylation of C-H bonds is a highly valuable yet challenging transformation. Pyridine N-oxides have emerged as key reagents in achieving this goal through multiple mechanistic pathways.
One major pathway involves the photoredox-catalyzed generation of pyridine N-oxy radicals, as described previously. acs.orgnih.gov These radicals are powerful HAT agents that can abstract a hydrogen from an unactivated C(sp³)–H bond. nih.govnih.gov The resulting alkyl radical can then react further, and through a series of steps involving the photocatalytic cycle, a C-H functionalized product is delivered. acs.org While this does not always result in a direct hydroxylation to an alcohol, it represents a formal oxygenation pathway initiated by the N-oxide. This method has been successfully applied to a broad scope of substrates, including alkanes, ethers, and amides. nih.gov
A distinct photochemical pathway involves the valence isomerization of the pyridine N-oxide itself. nih.govacs.org Upon irradiation with UV light (e.g., 254 nm), pyridine N-oxides can rearrange to a highly strained oxaziridine (B8769555) intermediate. This intermediate can then undergo further photochemical transformations, including N-O bond homolysis and rearrangement to a dearomatized epoxide, which ultimately leads to the formation of 3-hydroxypyridine (B118123) derivatives. nih.govacs.org This metal-free process allows for the selective formal hydroxylation at the C3 position of the pyridine ring, a position that is typically difficult to functionalize due to the electronic properties of the heterocycle. nih.gov
Rearrangements and Eliminations Involving the N-Oxide Moiety
The N-oxide group in this compound can participate directly in intramolecular rearrangements and eliminations, primarily driven by heat. These reactions fundamentally alter the molecular scaffold.
Meisenheimer Rearrangements and Their Derivatives
The Meisenheimer rearrangement is the thermal isomerization of a tertiary amine N-oxide to an O,N,N-trisubstituted hydroxylamine. synarchive.com The reaction can proceed through two distinct mechanistic pathways depending on the nature of the substituents on the nitrogen atom. thieme-connect.de
acs.orgorganic-chemistry.org-Rearrangement: This pathway involves the migration of a substituent from the nitrogen to the oxygen atom. It is proposed to occur via a radical mechanism involving homolytic cleavage of the N-C bond to form a radical pair, followed by recombination at the oxygen atom. synarchive.comthieme-connect.de This mechanism is favored when the migrating group can form a stabilized radical, such as a benzyl (B1604629) or allyl group.
nih.govorganic-chemistry.org-Sigmatropic Rearrangement: This is a concerted, pericyclic process that is common for N-oxides bearing an allylic or propargylic substituent. thieme-connect.de It occurs at lower temperatures than the acs.orgorganic-chemistry.org-shift and proceeds through a five-membered cyclic transition state. thieme-connect.de For this compound, the styryl group is analogous to an allylic system, making a nih.govorganic-chemistry.org-Meisenheimer rearrangement a plausible thermal pathway.
It is important to note that if the N-oxide contains a β-hydrogen relative to the nitrogen, a Cope elimination can occur as a competitive reaction.
Cope Elimination Reactions: Stereochemical and Mechanistic Aspects
The Cope elimination is a thermally induced intramolecular elimination reaction of a tertiary N-oxide that contains at least one β-hydrogen atom. organic-chemistry.orgmasterorganicchemistry.com The reaction yields an alkene and a hydroxylamine. jk-sci.com It is a classic example of a pericyclic reaction proceeding through an Ei (elimination, intramolecular) mechanism.
The mechanism is a concerted syn-elimination that occurs via a five-membered cyclic transition state. organic-chemistry.orgyoutube.comnumberanalytics.com In this transition state, the N-oxide oxygen atom functions as an internal base, abstracting a β-proton that is syn-periplanar to the N-oxide group. libretexts.orgvaia.com This geometric constraint is a defining stereochemical feature of the reaction and distinguishes it from E2 eliminations, which typically require an anti-periplanar arrangement. masterorganicchemistry.com
Table 2: Key Mechanistic Aspects of the Cope Elimination
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Concerted, intramolecular (Ei) | libretexts.org |
| Transition State | Five-membered cyclic | organic-chemistry.orgnumberanalytics.com |
| Stereochemistry | syn-periplanar elimination | youtube.comvaia.com |
| Solvent Effect | Rate increases dramatically in aprotic solvents | organic-chemistry.orgnrochemistry.com |
The rate of the Cope elimination is sensitive to the electronic nature of the β-substituent. Electron-withdrawing groups, such as a phenyl group, at the β-position significantly accelerate the reaction. organic-chemistry.org This is because the phenyl group increases the acidity of the β-hydrogen, making it easier to abstract in the transition state. Compared to a simple alkyl group, a β-phenyl substituent can increase the elimination rate by a factor of over 100. organic-chemistry.orgmasterorganicchemistry.com
Polonovski Reactions and Related Transformations
The Polonovski reaction, first described in 1927, traditionally involves the treatment of a tertiary amine N-oxide with an acylating agent like acetic anhydride. numberanalytics.com This process facilitates the transformation of the N-oxide into an iminium ion intermediate, which can then undergo further reactions to yield an amide and an aldehyde or ketone. numberanalytics.comnumberanalytics.com The reaction is believed to proceed through a concerted mechanism involving a numberanalytics.comresearchgate.net-sigmatropic rearrangement. numberanalytics.com
The core of the Polonovski reaction is the conversion of an N-oxide to an iminium ion intermediate. researchgate.net Depending on the substrate and reaction conditions, the reaction can either stop at the iminium ion stage or proceed to form enamines, tertiary amides, or secondary amines and aldehydes. researchgate.net Variations of this reaction exist, such as the Polonovski-Potier reaction, which uses trifluoroacetic anhydride, and intramolecular versions that lead to cyclic compounds. numberanalytics.com
In the context of this compound, the Polonovski reaction can be influenced by the electronic nature of substituents. For instance, electron-withdrawing groups can favor the formation of phenoxy radicals and subsequent oxidative coupling, while electron-donating groups may lead to different transformation pathways. researchgate.net A modified, non-classical Polonovski reaction using iron(II) sulfate (B86663) has been employed for the N-demethylation of various opiate alkaloids and the neuroleptic drug cyamemazine. researchgate.netnih.gov This method involves the formation and isolation of the N-oxide, followed by a reaction mediated by FeSO₄·7H₂O to yield the desired secondary amine. nih.gov
Transition Metal-Catalyzed Reactivity
Transition metal-catalyzed reactions are pivotal in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are fundamental in this area. chemie-brunschwig.ch These reactions often utilize palladium or nickel catalysts to couple organometallic reagents with organic electrophiles. researchgate.net
N-Oxide as a Directing Group in C-H Activation
The N-oxide functional group in compounds like this compound can act as a directing group in C-H activation reactions. This directing ability allows for regioselective functionalization of otherwise inert C-H bonds. nih.gov Pyridine N-oxides can serve as precursors for oxygen-centered radicals under photoredox catalysis, which are capable of abstracting hydrogen atoms from strong C(sp³)–H bonds. nih.govacs.org
The general mechanism involves the single-electron oxidation of the pyridine N-oxide to generate a pyridine N-oxy radical. nih.gov This radical can then abstract a hydrogen atom, leading to the formation of an alkyl radical, which can participate in subsequent bond-forming reactions. nih.gov The N-oxide group's ability to direct these reactions provides a powerful tool for site-selective modifications of complex molecules. nih.gov
The N-oxide group exerts significant control over the regioselectivity of C-H functionalization. In palladium-catalyzed reactions of pyridine N-oxides, functionalization typically occurs at the C2 and C4 positions due to the electronic activation provided by the N-oxide. researchgate.net For 2-pyridone derivatives, which exist in equilibrium with their N-oxide tautomers, regioselective C-H functionalization has been achieved at various positions depending on the catalytic system. For example, manganese-mediated reactions can direct alkylation and arylation to the C3 position, complementing other methods that target different sites. researchgate.net
In the case of 2-phenylpyridine, the pyridyl group is a well-established directing group for ortho-C-H activation. researchgate.net The N-oxide of 2-phenylpyridine would be expected to similarly direct functionalization to the ortho position of the phenyl ring, as well as activate the pyridine ring itself for functionalization.
The N-oxide directed C-H activation strategy has been successfully applied to a variety of C-C bond-forming reactions. ucl.ac.uk For example, photoredox catalysis using pyridine N-oxides as hydrogen atom transfer (HAT) agents enables the alkylation of unactivated C(sp³)–H bonds. acs.org The process involves the generation of an alkyl radical via hydrogen abstraction by a pyridine N-oxy radical, followed by the addition of the alkyl radical to an electron-deficient olefin. nih.gov
Furthermore, rhodium(III)-catalyzed C-H activation has been used for the cross-dehydrogenative coupling of N-pyridinylindoles with benzo[b]thiophene 1,1-dioxides, demonstrating the formation of a C-C bond from two inert C-H bonds in a single step. nih.gov This highlights the versatility of using a directing group to facilitate complex bond constructions.
Table 1: Examples of C-C Bond Forming Reactions via C-H Activation
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |
|---|---|---|---|---|
| C(sp³)–H Alkylation | Acridinium photoredox catalyst / Pyridine N-oxide | Aliphatic C-H substrates, Olefins | Alkylated products | acs.org |
| C-H Heteroarylation | Acridinium photoredox catalyst / Pyridine N-oxide | Aliphatic C-H substrates, Heteroarenes | Heteroarylated products | acs.org |
| Cross-Dehydrogenative Coupling | Rh(III) catalyst | N-pyridinylindoles, Benzo[b]thiophene 1,1-dioxides | C-2 coupled indoles | nih.gov |
| Oxidative Coupling | Pd(OAc)₂ | Acetanilides, Phenyl vinyl ketones | 2-Aminochalcones | acs.org |
Role in Oxidative Coupling and Cross-Coupling Reactions
Oxidative coupling reactions represent an alternative to traditional cross-coupling, where two nucleophilic centers are coupled in the presence of an oxidant. unirioja.es Pyridine N-oxides can participate in these reactions, often involving the direct activation of two C-H bonds. unirioja.es For instance, a palladium-catalyzed oxidative cross-coupling of pyridine N-oxide derivatives with thiophenes and furans has been reported. researchgate.net
Transition-metal-free oxidative cross-coupling reactions of pyridine N-oxides with ethers have also been developed, showcasing a method for C(sp²)-H/C(sp³)-H bond coupling. rsc.org In some cases, the N-oxide can also act as an oxidant. Gold-catalyzed alkyne oxidation by pyridine N-oxides followed by an O-H insertion of the resulting metallacarbene intermediate has been used to generate oxetanone precursors. beilstein-journals.org
Table 2: Oxidative Coupling Reactions Involving Pyridine N-Oxides
| Reaction | Catalyst | Oxidant | Coupling Partners | Product | Reference |
|---|---|---|---|---|---|
| Oxidative Cross-Coupling | Pd(OAc)₂ | Ag₂CO₃ | Pyridine N-oxide derivatives, Thiophene/Furan derivatives | Coupled heteroaromatics | researchgate.net |
| Oxidative Cross-Coupling | None | TBHP | Pyridine N-oxides, Ethers | C(sp²)-C(sp³) coupled products | rsc.org |
| Oxidative Coupling | Pd(OCOCF₃)₂ | O₂ | Acetanilides, Phenyl vinyl ketones | 2-Aminochalcones | acs.org |
| Alkyne Oxidation | Gold catalyst | Pyridine N-oxide | Alkynylphosphonates | Oxetanones | beilstein-journals.org |
Catalytic Cycles and Intermediate Characterization
The catalytic cycles for these reactions are complex and often involve several key steps. In photoredox-catalyzed C-H alkylation, the cycle includes the oxidation of the pyridine N-oxide to a radical cation, hydrogen atom abstraction, radical addition to an alkene, and reduction of the resulting radical to close the catalytic cycle. nih.gov
For transition metal-catalyzed reactions, the cycle typically begins with C-H activation to form a metallacyclic intermediate. rsc.org This is followed by migratory insertion of a coupling partner (like an alkyne or alkene) and subsequent reductive elimination to yield the product and regenerate the active catalyst. mdpi.com
The characterization of intermediates is crucial for understanding the reaction mechanism. For example, in palladium-catalyzed aerobic oxidation reactions, the nature of the palladium species in solution, such as the lability of ligands like DMSO, can significantly impact the reaction's efficiency. acs.org Similarly, the formation of metal-peroxo species has been studied to understand the role of molecular oxygen in catalyst regeneration. acs.org In some cases, stable complexes, such as those formed between dichlorine and pyridine N-oxide, can be isolated and characterized, providing insight into the fundamental interactions that can drive these reactions. rsc.org
Cycloaddition and Addition Reactions
The unique electronic structure of this compound, characterized by the presence of a pyridine N-oxide and a styryl group, makes it a versatile substrate for various cycloaddition and addition reactions. These reactions offer powerful synthetic routes to complex heterocyclic and carbocyclic frameworks.
1,3-Dipolar Cycloadditions Involving N-Oxide Functionalization
Pyridine N-oxides, including this compound, can act as 1,3-dipoles in cycloaddition reactions, providing a valuable method for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.net This reactivity is a cornerstone of their synthetic utility. These reactions are typically stereospecific and regiospecific, allowing for the controlled construction of complex molecular architectures. wikipedia.orgscielo.br The concerted, pericyclic mechanism of 1,3-dipolar cycloadditions is supported by their characteristically large negative entropy of activation, which indicates a highly ordered transition state. wikipedia.org
In the context of this compound, the N-oxide functionality can participate in [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orgnih.gov The regioselectivity of these reactions is often governed by frontier molecular orbital (FMO) theory, which considers the interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. scielo.brmdpi.com For instance, in reactions with alkenes, the dominant interaction is often between the LUMO of the dipole and the HOMO of the dipolarophile. mdpi.com
A notable application of this reactivity is the synthesis of isoxazoline (B3343090) derivatives through the reaction of nitrile oxides (generated in situ) with alkenes. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of 1,3-dipolar cycloadditions of pyridine N-oxides are well-established and applicable.
Nucleophilic Additions to Pyridine N-Oxides
The pyridine N-oxide ring is activated towards both electrophilic and nucleophilic attack. chemtube3d.combhu.ac.inyoutube.com The oxygen atom, being electron-donating through resonance, increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the partial positive charge on the nitrogen and the ability of the N-oxide group to stabilize anionic intermediates facilitate nucleophilic additions, particularly at the C2 and C4 positions. bhu.ac.inyoutube.com
The reactivity of pyridine N-oxides towards nucleophiles is significantly higher than that of the corresponding pyridines. researchgate.net This "supernucleophilicity" is attributed to the stabilization of the transition state through direct conjugation between the nucleophile and the electrophilic center. researchgate.net A variety of nucleophiles, including organometallics, hydrides, and amines, can readily add to the pyridine N-oxide ring. nih.govresearchgate.netquimicaorganica.org
A general and mild one-pot procedure for the synthesis of 2-substituted pyridines involves the activation of the pyridine N-oxide with a phosphonium (B103445) salt, such as PyBroP, followed by the addition of a nucleophile. nih.govresearchgate.net This method provides a viable alternative to traditional SNAr chemistry. nih.gov While hard nucleophiles like organometallics and amides typically attack the 2-position of the pyridine ring, weaker nucleophiles may require activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt. quimicaorganica.org
Table 1: Reactivity of Pyridine and Pyridine N-Oxides towards Nucleophiles
| Property | Pyridine | Pyridine N-Oxide | Reference |
| Relative Reactivity | Lower | Higher (3-6 orders of magnitude towards benzoyl chloride) | researchgate.net |
| Preferred Attack Position | C2, C4, C6 | C2, C4 | chemtube3d.combhu.ac.in |
| Basicity (pKa) | 5.2 | 0.79 | scripps.edu |
| Dipole Moment (D) | 2.03 | 4.37 | scripps.edu |
Tandem Reactions and Multi-component Transformations
The reactivity of this compound can be harnessed in tandem, domino, and one-pot reactions to construct complex molecular architectures efficiently. researchgate.net Multi-component reactions (MCRs) are particularly powerful in this regard, as they allow for the synthesis of diverse and complex molecules from simple starting materials in a single step. rudn.ru
While specific examples involving this compound in tandem or multi-component reactions are not explicitly detailed in the search results, the general principles can be applied. For instance, the Wittig and Horner-Wadsworth-Emmons olefinations, which are often key steps in tandem sequences, could be utilized to construct or modify the styryl moiety of the molecule. researchgate.net
Furthermore, the pyridine N-oxide functionality can participate in multi-component reactions as a nucleophile or a 1,3-dipole. For example, imidazole (B134444) N-oxides have been shown to act as C-nucleophiles in Michael-type additions in multi-component reactions. beilstein-journals.org This suggests that this compound could similarly be employed in such transformations, leading to the formation of highly functionalized pyridine derivatives.
Photochemical and Electrochemical Reactivity
The presence of both the pyridine N-oxide and the styryl chromophores in this compound endows it with interesting photochemical and electrochemical properties. These properties are key to its potential applications in areas such as photocatalysis and molecular imaging.
Photodeoxygenation Mechanisms of Pyridine N-Oxides
The photodeoxygenation of pyridine N-oxides is a well-studied photochemical reaction that typically proceeds from the excited singlet state. wur.nl This process involves the cleavage of the N-O bond, which has a relatively low bond dissociation energy (63.3 kcal/mol for pyridine N-oxide). thieme-connect.de The deoxygenation can be facilitated by various photocatalytic systems, including those based on rhenium complexes. researchgate.netchemrxiv.orgnih.gov
Recent studies have shown that the photodeoxygenation of pyridine N-oxides can be achieved under mild conditions using visible light and a photocatalyst. chemrxiv.orgacs.org For instance, a rhenium complex, [Re(4,4'-tBu-bpy)(CO)3Cl], has been shown to efficiently catalyze the deoxygenation of pyridine N-oxides in the presence of a sacrificial electron donor. chemrxiv.orgnih.gov The reaction proceeds through a series of single-electron transfer steps, ultimately leading to the formation of the corresponding pyridine and the oxidized donor.
The mechanism of photodeoxygenation can also involve the formation of an oxaziridine intermediate, although this is often a transient species that is difficult to isolate. wur.nl In some cases, the photolysis can lead to ring contraction, expansion, or fragmentation, depending on the substituents on the pyridine ring. semanticscholar.orgicm.edu.pl
Table 2: Photocatalytic Deoxygenation of Pyridine N-Oxide
| Catalyst | Electron Donor | Light Source | Reaction Time (h) | Yield (%) | Reference |
| Re-3 | DIPEA | White LEDs | 34 | 82 | chemrxiv.org |
| Re-1 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |
| Re-2 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |
| Re-4 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |
| Re-5 | DIPEA | White LEDs | 44-87 | 85-99 | chemrxiv.org |
Re-1: [Re(bpy)(CO)3Cl], Re-2: [Re(4,4'-Me-bpy)(CO)3Cl], Re-3: [Re(4,4'-tBu-bpy)(CO)3Cl], Re-4: [Re(4,4'-CF3-bpy)(CO)3Cl], Re-5: [Re(4,4'-NO2-bpy)(CO)3Cl]. DIPEA: Diisopropylethylamine.
Excited State Chemistry and Photoreactivity
The excited state chemistry of styrylpyridine derivatives and their N-oxides is of significant interest due to their potential applications as fluorescent probes and in photoredox catalysis. nih.govresearchgate.net The photophysics of these molecules is often governed by intramolecular charge transfer (ICT) processes, where excitation leads to a redistribution of electron density from a donor to an acceptor moiety. researchgate.net
In the case of this compound, the styryl group can act as an electron donor, while the pyridine N-oxide can function as an electron acceptor. nih.gov This donor-acceptor character leads to interesting photophysical properties, including fluorescence that is sensitive to the polarity of the environment. nih.govresearchgate.net The N-oxide group, with its zwitterionic nature, can enhance the dipole moment and promote charge separation in the excited state. nih.gov
Recent research has explored the use of pyridine N-oxides as hydrogen atom transfer (HAT) reagents in photochemical reactions. semanticscholar.orgicm.edu.plrsc.orgacs.org Upon photoexcitation, pyridine N-oxides can form N-oxyl radicals, which are potent HAT agents capable of abstracting hydrogen atoms from a variety of C-H bonds. semanticscholar.orgnih.gov This reactivity has been exploited in the development of novel methods for C-H functionalization. rsc.orgacs.org
The excited state dynamics of styrylpyridine N-oxides can be complex, involving competing relaxation pathways such as fluorescence, internal conversion, and intersystem crossing. researchgate.net The specific pathways that are favored depend on the molecular structure and the surrounding environment.
Electron Transfer Processes Involving the N-Oxide
The N-oxide group in pyridine N-oxides, including this compound, is a key player in their reactivity, particularly through single-electron transfer (SET) processes. nih.govdigitellinc.com Though long recognized for their roles as electron-pair donors and mild oxidants in two-electron transfer chemistry, the investigation into their single-electron transfer capabilities is a more recent development. nih.gov This unconventional reactivity pathway opens up new avenues for synthetic applications. digitellinc.com
The core of this process involves the oxidation of the pyridine N-oxide. The N-oxide group, which has a formally negatively charged oxygen, can undergo a single-electron oxidation to form a highly reactive pyridine N-oxy radical. nih.gov This transformation can be initiated through various methods, including the use of chemical oxidants, electrochemical means, or, more recently, through visible-light photoredox catalysis. nih.govnih.gov
In photoredox catalysis, a photocatalyst, such as an acridinium salt, becomes highly oxidizing upon photoexcitation. acs.org This excited photocatalyst can then oxidize the pyridine N-oxide in a single-electron transfer event to generate the corresponding N-oxy radical. nih.govacs.org This electrophilic radical species is a potent hydrogen atom transfer (HAT) agent. digitellinc.comacs.org The efficiency of this electron transfer and subsequent radical generation can be influenced by the electronic properties of the pyridine N-oxide. Generally, more electron-deficient N-oxides, which have a higher oxidation potential (E_ox > +1.8 V), are more effective in these transformations, provided their oxidation potential does not exceed that of the excited photocatalyst. acs.org
A proposed mechanism for such a process involves the following key steps:
Photoexcitation of the photocatalyst. acs.org
Single-electron transfer from the pyridine N-oxide to the excited photocatalyst, generating an N-oxy radical and the reduced form of the photocatalyst. nih.govacs.org
The N-oxy radical then engages in subsequent reactions, such as abstracting a hydrogen atom from a substrate. acs.org
The catalytic cycle is closed by the regeneration of the ground-state photocatalyst and the N-oxide. acs.org
This electron transfer process fundamentally alters the reactivity of the N-oxide, converting it into a radical intermediate capable of participating in a variety of chemical transformations that are otherwise inaccessible. nih.govdigitellinc.com
Radical Chemistry and Spin Trapping
The generation of radical species from pyridine N-oxides is a cornerstone of their modern synthetic utility. nih.govdigitellinc.com This radical chemistry is centered around the formation and subsequent reactions of N-oxy radicals.
N-Oxides as Radical Traps
Pyridine N-oxides can act as precursors to radical traps. The N-oxy radicals generated from them are highly reactive intermediates. nih.gov In a broader context, certain nitrones, which share structural similarities with N-oxides, are well-known spin traps. Compounds like α-(4-pyridyl N-oxide)-N-tert-butylnitrone (POBN) are used to trap short-lived radicals, converting them into more stable, long-lived nitroxyl (B88944) radicals that can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com
While this compound itself is not primarily cited as a classical spin trap, its ability to be converted into an N-oxy radical places it within the family of compounds that can intercept and react with radical species. nih.govacs.org For instance, in photoredox-catalyzed reactions, the N-oxy radical generated from a pyridine N-oxide acts as a hydrogen atom abstractor, effectively "trapping" a hydrogen atom from a C(sp³)–H bond to form an alkyl radical. nih.govacs.org This alkyl radical is then trapped by an electron-deficient olefin to form a new carbon-carbon bond. acs.org This sequence highlights the role of the N-oxide, via its radical form, in mediating radical chain processes.
Furthermore, pyridine N-oxides can participate in cascade reactions initiated by radical intermediates. For example, a β-oxyvinyl radical can be formed through the addition of an N-oxide to an alkyne, which then participates in further cyclization reactions. nih.gov
Formation and Reactivity of Nitroxyl Radicals
Nitroxyl radicals (also known as nitroxides) are species containing a nitrogen-oxygen single bond with an unpaired electron delocalized between the two atoms. u-tokyo.ac.jp They are notably stable for radicals, especially when the α-carbon atoms lack hydrogen atoms, which prevents disproportionation reactions. mdpi.com
The formation of nitroxyl radicals from pyridine N-oxides is typically achieved through a single-electron oxidation process, as detailed in section 3.5.3. nih.govnih.gov This conversion generates a pyridine N-oxy radical, which is a type of nitroxyl radical. nih.govnih.gov The stability and reactivity of these radicals can be tuned by modifying the substituents on the pyridine ring. acs.orgu-tokyo.ac.jp
Table 1: Factors Influencing Pyridine N-Oxy Radical Generation and Reactivity
| Factor | Description | Impact on Reactivity | Reference |
|---|---|---|---|
| Electronic Properties | Electron-withdrawing or -donating groups on the pyridine ring alter the oxidation potential of the N-oxide. | Electron-deficient N-oxides (E_ox > +1.8 V) are generally more readily oxidized to form N-oxy radicals in photoredox catalysis. acs.org | acs.org |
| Reaction Conditions | Use of photocatalysts, chemical oxidants, or electrochemical methods. | Enables the controlled generation of N-oxy radicals under mild conditions. nih.govnih.gov | nih.govnih.gov |
| Structural Features | Steric hindrance around the N-oxide group. | Can influence the approach of reactants and the stability of the resulting radical. u-tokyo.ac.jp | u-tokyo.ac.jp |
Once formed, these N-oxy radicals exhibit characteristic reactivity. A primary role is as a powerful hydrogen atom transfer (HAT) agent. nih.govacs.org The bond dissociation energy (BDE) of the O-H bond in the corresponding protonated N-oxide is a key parameter; for example, the calculated BDE for protonated pyridine N-oxide is 99 kcal/mol, enabling it to abstract hydrogen atoms from strong C-H bonds, including those in unactivated alkanes like cyclohexane. acs.org
The reactivity of the N-oxy radical can be summarized as follows:
Hydrogen Atom Abstraction: This is a key step in many C-H functionalization reactions, where the N-oxy radical initiates the process by generating a substrate radical. nih.govacs.org
Addition to Unsaturated Bonds: N-oxy radicals can add to alkynes and other unsaturated systems to generate new radical intermediates, such as β-oxyvinyl radicals, which can then undergo further transformations. nih.gov
Oxidation: In some contexts, the nitroxyl radical can act as an oxidant. nsc.ru
The versatility of the nitroxyl radicals derived from pyridine N-oxides has established them as important intermediates in modern organic synthesis, allowing for novel and selective functionalization of a wide range of molecules. nih.govdigitellinc.com
Spectroscopic Elucidation of Structure and Reactivity
Spectroscopic techniques are indispensable for confirming the identity of this compound and probing its chemical behavior. Each method offers unique insights into different aspects of the molecular structure and electronic distribution.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its connectivity and stereochemistry. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques like HSQC and HMBC, allows for the precise assignment of all proton and carbon signals. rsc.org
The ¹H NMR spectrum is particularly useful for distinguishing between the trans and cis isomers of the vinyl group. The protons on the trans double bond typically appear as distinct doublets with a large coupling constant (J), a characteristic feature for trans-alkenes. mdpi.com The chemical shifts of the protons on the pyridine ring are influenced by the N-oxide group, which generally causes a downfield shift compared to the parent pyridine. nih.gov Similarly, the ¹³C NMR spectrum shows characteristic signals for the vinyl, phenyl, and pyridyl carbons, with the carbons attached to the N-oxide group being significantly affected. nih.gov
NMR spectroscopy is also pivotal in monitoring reaction pathways. For instance, in syntheses involving the functionalization of pyridine N-oxides, ¹H NMR of the crude reaction mixture can be used to determine regioselectivity and diastereoselectivity. acs.org It is also the primary method for identifying products and byproducts in photoisomerization studies, allowing for the quantification of the trans-cis isomer ratio upon irradiation. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Styrylpyridine Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Notes | Source(s) |
|---|---|---|---|---|
| Pyridine N-Oxide Ring | ¹H | 8.13-8.30 (H at C2/C6) | Downfield shift due to N-oxide group. | rsc.org |
| Pyridine N-Oxide Ring | ¹³C | 138.0-148.5 | Chemical shifts are sensitive to substituents and the N-O bond. | rsc.org |
| trans-Vinyl Protons | ¹H | ~7.9 (d), ~7.5 (d) | Large coupling constant (J > 15 Hz) is characteristic. | mdpi.comnih.gov |
| Phenyl Ring Protons | ¹H | 7.20-7.60 (m) | Complex multiplet, shifts depend on substitution. | acs.org |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the molecular structure.
Key vibrational modes include:
C=C Stretching: A band around 965 cm⁻¹ is characteristic of the trans-vinyl group. researchgate.net
Aromatic C-H Stretching: These vibrations are typically observed in the 3000-3100 cm⁻¹ range. researchgate.net
Pyridine Ring Vibrations: Bands around 1460 and 1490 cm⁻¹ can be attributed to the pyridine ring skeletal vibrations. researchgate.net
N-O Stretching: The N-oxide group gives rise to a strong, characteristic stretching vibration, which is a key diagnostic peak.
Phenyl Ring C=C Stretching: A peak at approximately 1570 cm⁻¹ corresponds to the C=C stretching of the phenyl ring. researchgate.net
These assignments, often supported by theoretical DFT calculations, provide a vibrational fingerprint for the molecule, confirming the presence of the styryl, phenyl, and pyridine N-oxide moieties. mdpi.com
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| trans-Vinyl C-H | C-H out-of-plane bend | ~965 | researchgate.net |
| Pyridine Ring | C=C/C=N skeletal vibrations | ~1460, ~1490 | researchgate.net |
| Phenyl Ring | C=C stretching | ~1570 | researchgate.net |
| Aromatic C-H | C-H stretching | 3000-3100 | researchgate.net |
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₃H₁₁NO). nih.govrsc.org
The fragmentation pattern observed in MS/MS experiments offers structural confirmation. A key diagnostic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom from the protonated molecular ion ([M+H]⁺), resulting in a prominent [M+H - 16]⁺ fragment ion. nih.gov This "deoxygenation" is a thermally activated process in the ion source and is a clear marker that distinguishes an N-oxide from a hydroxylated isomer, which would preferentially lose water ([M+H - 18]⁺). nih.govupce.czresearchgate.net The molecular ion itself is energetically unstable and can break into smaller, charged fragments, creating a unique mass spectrum that serves as a molecular fingerprint. libretexts.org
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum is characterized by an intense band typically above 300 nm, which is assigned to a π→π* electronic transition within the conjugated styrylpyridine system. mdpi.comresearchgate.net
The pyridine N-oxide moiety significantly influences the electronic properties. nih.gov It acts as a zwitterionic acceptor, increasing the dipole moment and facilitating charge separation, which leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent 2-styrylpyridine. nih.gov The position of the absorption maximum can be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Upon excitation, the molecule can exhibit fluorescence. The emission maxima for related styryl pyridine N-oxides are often found in the yellow-green region of the spectrum. researchgate.net The compound and its derivatives are known to undergo trans-cis photoisomerization upon irradiation with UV light, a process that can be monitored by observing the changes in the UV-Vis absorption spectrum over time. researchgate.netresearchgate.net This photo-reactivity is a key feature of the styrylpyridine framework.
Table 3: Photophysical Properties of Styryl Pyridine N-Oxide Derivatives
| Property | Wavelength/Range | Transition/Note | Source(s) |
|---|---|---|---|
| UV-Vis Absorption (λabs) | 375-388 nm | π→π* transition, long-wavelength band. | researchgate.net |
| Fluorescence Emission (λem) | 490-510 nm | Yellow-green region. | researchgate.net |
Crystallographic Analysis of this compound and its Derivatives
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the most powerful method for determining the precise solid-state structure, bond lengths, bond angles, and conformation of this compound. Analysis of related structures reveals that the molecule generally adopts a nearly planar conformation, with the pyridyl and phenyl rings being largely coplanar with the central C=C double bond. mdpi.com This planarity facilitates π-electron delocalization across the molecule.
Table 4: Representative Crystallographic Data for Styrylpyridine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Source(s) |
|---|---|---|---|---|
| trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde | Monoclinic | P2₁/c | Nearly planar molecule with coplanar rings and double bond. | mdpi.com |
| trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde | Monoclinic | P2₁ | Nearly planar molecule. | mdpi.com |
| trans-4-(2-(pyridin-2-yl)vinylbenzoic acid | Monoclinic | P2₁ | Nearly planar molecule. | mdpi.com |
Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful tool for investigating these non-covalent interactions. For related structures, this analysis has revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to crystal packing. nih.gov For instance, in one related N-oxide, H⋯H interactions accounted for 44.1% of the contacts, followed by C⋯H/H⋯C (29.4%) and O⋯H/H⋯O (17.3%). nih.gov
Bond Lengths and Angles Analysis in the N-Oxide System
The geometry of the N-oxide system in this compound is a key determinant of its reactivity and physical properties. The N-O bond in pyridine N-oxides is of particular interest. In pyridine-N-oxide itself, the N-O distance is approximately 1.34 Å. wikipedia.org This bond length is generally longer than a typical N+=O double bond, indicating a significant contribution from the N+-O- resonance form. researchgate.net
The C-N-C bond angle within the pyridine ring is also affected by N-oxidation. In pyridine-N-oxide, this angle is about 124°, which is wider than in pyridine. wikipedia.org This suggests a change in the hybridization and electronic environment of the nitrogen atom upon oxidation.
Analysis of related N-oxide structures shows that the N-O bond length can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net The planarity of the molecule and the dihedral angles between the pyridine and phenyl rings will also impact the bond lengths and angles throughout the molecule due to the effects of conjugation and steric hindrance.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound, complementing experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating electronic structures. nih.govmdpi.com For compounds like this compound, DFT calculations, often employing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with good accuracy when compared to experimental data. nih.govmdpi.com
The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. nih.gov These calculations are crucial for understanding the molecule's shape and how it influences its interactions with other molecules. The electronic structure, including the distribution of electron density, can also be visualized, highlighting regions that are electron-rich or electron-poor, which is fundamental to understanding its reactivity. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also a powerful tool for predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). d-nb.infomdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental spectra, aiding in the assignment of signals and the confirmation of molecular structure. d-nb.infomdpi.com Studies have shown that for organic molecules, DFT can predict ¹H NMR chemical shifts with a mean absolute error of less than 0.21 ppm and ¹³C NMR chemical shifts with an error of less than 1.2 ppm. d-nb.info
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These theoretical frequencies, after appropriate scaling, can be compared with experimental spectra to assign vibrational modes to specific molecular motions, such as stretching and bending of bonds. researchgate.net
Molecular Orbital Analysis (HOMO/LUMO) and Frontier Orbital Theory
Frontier molecular orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. ossila.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. ossila.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive. DFT calculations can determine the energies and visualize the spatial distribution of the HOMO and LUMO for this compound. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents in chemical reactions. For pyridine derivatives, the lobes of the HOMO are often centered on the aromatic nitrogen, which is relevant for reactions like oxidation. wuxibiology.com
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry, particularly DFT, can be employed to elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. nih.govresearchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
Structure-Reactivity Relationship Predictions from Theoretical Data
Theoretical and computational chemistry provide powerful tools to predict the reactivity and electronic properties of molecules. By employing methods such as Density Functional Theory (DFT), it is possible to elucidate the relationship between the molecular structure of this compound and its chemical behavior. This section will draw upon findings from computational studies of styrylpyridine derivatives to predict the structure-reactivity relationships for the title compound. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.
For styrylpyridine N-oxides, the N-oxide group, being a zwitterionic acceptor moiety, significantly influences the electronic distribution. nih.gov The presence of the electron-donating amino groups and the pyridine-N-oxide can lead to substantial stabilization of both the HOMO and LUMO. nih.gov In a comparative study of styrylpyridine compounds, it was found that the position of the nitrogen atom in the pyridine ring can cause slight changes in the maximum absorption wavelengths, which is directly related to the HOMO-LUMO gap. researchgate.net
Based on studies of related compounds, the HOMO of this compound is expected to be localized primarily on the phenylvinyl fragment, while the LUMO is likely centered on the pyridine N-oxide moiety. This separation of frontier orbitals suggests a charge-transfer character for the lowest electronic transition.
Interactive Data Table: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -2.0 to -2.4 |
| HOMO-LUMO Gap | 3.6 to 4.0 |
| Note: These values are estimations based on DFT calculations of structurally similar styrylpyridine N-oxide derivatives. |
Global reactivity descriptors, derived from the conceptual DFT framework, can quantify the reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A smaller value indicates a more reactive species.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Computational studies on pyridine N-oxide derivatives have shown that substituents can significantly modulate these reactivity descriptors. mdpi.com For this compound, the conjugated styryl group is expected to influence these parameters.
Interactive Data Table: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.9 - 4.3 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8 - 2.0 eV |
| Global Electrophilicity (ω) | χ² / (2η) | 4.2 - 5.2 eV |
| Note: These values are estimations based on DFT calculations of structurally similar styrylpyridine N-oxide derivatives. |
The predicted values suggest that this compound possesses a moderate level of reactivity, with a significant electrophilic character. The N-oxide functionality is known to enhance the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For pyridine N-oxides, the oxygen atom of the N-oxide group is the most negative region, making it a prime target for electrophilic attack and protonation. The pyridine ring, particularly the carbon atoms at positions 2 and 4, becomes more electron-deficient and thus susceptible to nucleophilic attack.
In this compound, the styryl group at the 2-position will further influence the electron distribution. The vinyl bridge can participate in conjugation, affecting the reactivity of both the pyridine and phenyl rings. Theoretical studies on related systems indicate that the presence of a substituent at the 2-position makes the 4- and 6-positions of the pyridine ring more susceptible to nucleophilic attack.
Applications in Advanced Materials and Chemical Reagents
Coordination Chemistry and Ligand Design
The presence of the N-oxide functional group makes 2-(2-phenylvinyl)pyridine 1-oxide an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals.
This compound as a Ligand in Transition Metal Complexes
This compound, like other pyridine (B92270) N-oxides, acts as a ligand that binds to metal centers through its oxygen atom. wikipedia.org This coordination has been observed in complexes with various transition metals. The interaction involves the donation of electron density from the oxygen of the N-oxide group to the metal ion, forming a coordinate covalent bond. The resulting complexes can exhibit a range of geometries, with octahedral structures being particularly common for pyridine N-oxide ligands. wikipedia.org
Synthesis and Characterization of Metal-N-Oxide Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized using various spectroscopic and analytical techniques.
Common characterization methods include:
Infrared (IR) Spectroscopy: To confirm the coordination of the N-oxide group to the metal center, evidenced by a shift in the N-O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles around the metal center. wikipedia.orgnih.gov
Elemental Analysis: To confirm the stoichiometry of the complex. cyberleninka.ru
For instance, X-ray crystallography studies on related copper(I)-N-oxide adducts have shown that the N-oxide ligands coordinate to the metal with Cu-O-N angles around 120-122°. nih.gov
Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal-N-Oxide Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of N-oxide coordination through shifts in N-O stretching frequency. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the complex's structure in solution. |
| X-ray Crystallography | Determination of the solid-state three-dimensional atomic arrangement. wikipedia.orgnih.gov |
| Elemental Analysis | Confirmation of the stoichiometric composition of the complex. cyberleninka.ru |
Role of N-Oxide in Modulating Metal Center Properties
The N-oxide group in this compound plays a crucial role in modulating the electronic and steric properties of the coordinated metal center. The strong polarity of the N⁺-O⁻ bond influences the electron density at the metal, which in turn affects the metal's reactivity and catalytic activity. nih.gov
By modifying the substituents on the pyridine or phenyl ring, it is possible to fine-tune the electronic properties of the N-oxide ligand. Electron-donating groups increase the basicity of the oxygen atom, leading to stronger coordination to the metal center. Conversely, electron-withdrawing groups decrease the basicity, resulting in weaker coordination. This tunability allows for the rational design of metal complexes with specific desired properties for applications in catalysis and materials science. acs.org
The coordination of the N-oxide can also influence the redox potential of the metal center. The formation of N-oxy radicals through single-electron oxidation of pyridine N-oxides is a key step in some catalytic cycles, highlighting the active role of the N-oxide in mediating redox processes. nih.gov
Materials Science Applications
The incorporation of this compound into polymer systems allows for the development of functional materials with tailored properties.
Polymer Systems and Functional Materials Incorporating N-Oxides
The vinyl group of this compound allows it to be readily copolymerized with other monomers to create a wide range of functional polymers. The resulting materials can exhibit interesting properties due to the presence of the polar N-oxide groups.
These N-oxide-containing polymers can be used in various applications, including:
Adsorbents for metal ion removal: The N-oxide groups can act as binding sites for metal ions, making these polymers useful for environmental remediation.
Coatings and films: The polarity of the N-oxide can influence the surface properties of materials, such as adhesion and wettability.
Membranes for separation processes: The incorporation of N-oxide functionalities can alter the permeability and selectivity of polymer membranes.
Stimuli-responsive materials: The coordination of metal ions to the N-oxide groups can be reversible, leading to materials that change their properties in response to the presence or absence of specific metal ions.
Research into poly(vinylpyridine)s, which are structurally related to polymers derived from this compound, has shown their utility in creating composite materials with metal oxides for applications like photocatalytic degradation of pollutants. nih.gov Furthermore, the synthesis of polyisobutylene-based block copolymers has been achieved through the combination of cationic and anionic polymerizations, indicating the versatility of vinyl-functionalized monomers in creating complex polymer architectures. uni-bayreuth.de
Organic Electronics and Optoelectronic Devices
While direct applications of this compound in organic electronics are not extensively documented in dedicated studies, the structural motifs present in the molecule are of significant interest in the design of materials for optoelectronic devices. researchgate.netarxiv.org Organic compounds incorporating stilbazole units, which are structurally related to 2-(2-phenylvinyl)pyridine, are utilized as active components in organic light-emitting diodes (OLEDs) and nonlinear optics (NLO) materials. researchgate.net The introduction of substituents to the stilbazole framework allows for the tuning of optical properties. researchgate.net
Pyridine-based materials are also investigated for their electron transport properties in OLEDs. researchgate.net For instance, isomeric electron transport materials constructed with pyridine have been developed for inkjet-printed OLEDs, demonstrating high external quantum efficiencies. researchgate.net The solubility and film-forming ability of these materials are crucial for their application in solution-processed devices. researchgate.net The presence of the vinyl group in this compound suggests potential for polymerization to create soluble and processable materials suitable for thin-film transistors and other organic electronic devices.
Membranes and Separation Technologies
Currently, there is limited direct research available on the specific use of this compound in membranes and separation technologies. However, the broader class of polymeric materials is extensively used in gas separation and other filtration applications. msrjournal.commdpi.comnih.govespublisher.com Modified poly(phenylene oxide) polymers, for example, are attractive materials for creating membranes due to their favorable permeation and separation characteristics. google.com
The development of mixed matrix membranes, which incorporate porous polymer networks into a polymer matrix, has shown to enhance gas permeability. uva.es Furthermore, graphene and graphene oxide-based membranes are being explored as revolutionary materials for gas separation due to their unique molecular transport properties and robust structure. espublisher.com Given its chemical structure, this compound could potentially be functionalized or incorporated into polymer backbones to create novel membrane materials with tailored separation properties, although this remains an area for future investigation.
Supramolecular Assembly and Host-Guest Chemistry
The N-oxide functional group is a powerful tool in supramolecular chemistry, capable of directing the assembly of complex architectures through non-covalent interactions.
Pyridine N-oxide derivatives have been shown to form stable core.ac.ukpseudorotaxanes with diamide-based macrocycles. rsc.orgnih.gov These mechanically interlocked molecules are of great interest for the development of molecular switches and machines. rsc.orgnih.gov The formation of these pseudorotaxanes is driven by hydrogen bonding and other non-covalent interactions between the N-oxide group of the guest molecule and the macrocyclic host.
The threading and dethreading of the guest molecule within the macrocycle can often be controlled by external stimuli, such as changes in pH (acid-base stimuli), demonstrating the switchable nature of these systems. rsc.orgnih.gov The synthesis of rotaxanes can be achieved through a "clipping" method, where a macrocycle is formed around a thread-like molecule. core.ac.uk While specific studies on this compound in this context are not prevalent, its N-oxide moiety makes it a prime candidate for use as a guest molecule in the formation of pseudo-rotaxanes and other mechanically interlocked structures.
The N-oxide group is an excellent hydrogen bond acceptor, a property that is extensively utilized in crystal engineering and the design of self-assembling systems. researchgate.net The self-assembly of functional compounds is influenced by various factors, including the nature of the organic ligands. researchgate.net The N-oxide group in this compound can direct the formation of ordered supramolecular structures through intermolecular interactions such as C−H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net
Block copolymers containing pyridine units, such as polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP), are known to self-assemble into various ordered nanostructures. researchgate.net While this example does not involve an N-oxide, it highlights the role of the pyridine moiety in directing self-assembly. The introduction of the N-oxide group in this compound would be expected to provide a strong and directional interaction to guide the self-assembly process, leading to the formation of well-defined supramolecular architectures. researchgate.net
Advanced Reagents in Organic Synthesis
Pyridine N-oxides are a versatile class of reagents in organic synthesis, where they are often employed as mild oxidants and sources of oxygen atoms. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net The oxidation of a pyridine to its corresponding N-oxide significantly alters its reactivity, activating the pyridine ring for both nucleophilic and electrophilic substitution reactions, primarily at the 2- and 4-positions. researchgate.net
Pyridine N-oxide derivatives can be used in a variety of transformations, including the oxidation of alkynes. organic-chemistry.org For example, gold-catalyzed intermolecular oxidation of terminal alkynes to α-acetoxy ketones can be achieved using a quinoline (B57606) 1-oxide as the oxidant. organic-chemistry.org In some cases, pyridine N-oxides are used in combination with photoredox catalysis to generate reactive oxygen-centered radicals for C-H functionalization reactions. nih.govacs.org These N-oxides are advantageous as they are readily accessible and their reactivity can be fine-tuned through substitution on the pyridine ring. acs.org Therefore, this compound can be expected to act as a mild oxidant in various synthetic transformations.
Chiral Pyridine N-Oxides in Asymmetric Organocatalysis
In recent years, there has been a surge of interest in using optically active pyridine N-oxides as chiral controllers in asymmetric reactions. nih.gov These compounds function as potent electron-pair donors, or Lewis bases, capable of activating substrates and creating a specific chiral environment for stereoselective transformations. nih.govresearchgate.net
The nucleophilicity of the oxygen atom in chiral N-oxides is particularly effective for activating organosilicon reagents, which has led to the development of new synthetic methods. nih.gov Chiral N-oxides have proven to be efficient organocatalysts in a variety of reactions, including:
Allylation
Propargylation
Allenylation
Ring-opening of meso-epoxides nih.gov
Furthermore, they can serve as chiral ligands for metal complexes that catalyze reactions such as Michael additions and nitroaldol reactions. nih.gov The effectiveness of these catalysts stems from their ability to form a closed, chair-like transition state with hypervalent silicates, which dictates the stereochemical outcome of the reaction. researchgate.net While many different chiral backbones have been attached to the pyridine N-oxide core, the fundamental principle remains the activation of a reagent through the N-oxide's Lewis basicity. scispace.comcuni.cz
Design of N-Oxide Based Scaffolds for Synthetic Method Development
The pyridine N-oxide moiety is a foundational scaffold for developing new synthetic methodologies and functional molecules. orgsyn.orgresearchgate.net Its unique electronic and reactive properties allow for strategic modifications to create tailored catalysts, reagents, and materials. rsc.orgnih.govresearchgate.net
A key area of development is in asymmetric catalysis, where researchers design novel chiral N-oxide frameworks. For instance, a new family of C₂-symmetric N,N'-dioxides derived from readily available chiral amino acids has been developed, serving as both metal ligands and organocatalysts. scispace.com In another advancement, the traditional 4-(dimethylamino)pyridine (DMAP)-N-oxide structure for acyl transfer catalysis was reimagined. It was discovered that the strongly donating dialkylamino group at the C-4 position is not essential and can be replaced by weaker electron-donating aryl groups. acs.org This led to the creation of chiral 4-aryl-pyridine-N-oxides (ArPNOs), expanding the structural diversity and applicability of these nucleophilic organocatalysts. acs.org
The N-oxide scaffold is also central to designing fluorogenic probes. A strategy of heterocyclic N-oxidation can transform existing molecules into new fluorescent scaffolds characterized by tunable "on-off" fluorescence, red-shifted spectra, and large Stokes shifts. sci-hub.se The introduction of the N-oxide group creates an intramolecular electronic push-pull system, which is fundamental to these enhanced optical properties. sci-hub.se This design principle has been successfully used to create probes for detecting analytes like hydrogen sulfide (B99878) (H₂S) and formaldehyde. sci-hub.se
Reagents for Specific Chemical Transformations (e.g., Amination, Halogenation)
Pyridine N-oxides are versatile reagents for the functionalization of the pyridine ring itself. The N-oxide group activates the ring, enabling nucleophilic substitution reactions, particularly at the 2- and 4-positions, which are difficult to achieve with the parent pyridine. scripps.eduabertay.ac.uk
Halogenation: A common transformation is deoxygenative halogenation, where the N-oxide is activated by a strong electrophile, allowing a halide anion to attack the C=N bond. researchgate.net Subsequent elimination yields the 2-halo-substituted pyridine. researchgate.net Various reagents can be used, and the choice of reagent can influence the regioselectivity between the 2- and 4-positions. abertay.ac.uk For example, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed using oxalyl chloride for activation, providing practical access to pharmaceutically important 2-halo-pyridines. researchgate.net
Table 1: Regioselectivity of Chlorination of Pyridine N-oxide with Different Reagents
| Reagent | 2-chloropyridine (%) | 4-chloropyridine (%) |
| SO₂Cl₂ | 57 | 43 |
| PCl₅ | 41 | 58 |
| POCl₃ | 68 | 32 |
Data sourced from a study on the halogenation of pyridine N-oxide, which notes that the choice of reagent impacts product ratios. abertay.ac.uk
Amination:researchgate.netAnalytical Chemistry Methodologies Utilizing N-Oxides
The distinct properties of the N-oxide group, particularly its polarity and ability to modulate electronic and photophysical characteristics, have been harnessed to develop new methods in analytical chemistry. rsc.orgnih.gov
N-Oxide Derivatives as Reagents in Chemical Sensing (e.g., Schiff bases)
N-oxide derivatives, especially those with extended π-systems like styrylpyridines, have emerged as powerful fluorescent probes for chemical sensing and bioimaging. nih.gov The N-oxide group acts as a zwitterionic acceptor moiety which, when combined with an electron-donating group within a styryl scaffold, creates a molecule with a significant dipole moment and desirable photophysical properties. nih.govresearchgate.net
Researchers have designed and synthesized fluorescent styryl pyridine-N-oxide probes specifically for imaging lipid droplets (LDs) in cells. nih.gov These probes exhibit bathochromically-shifted absorption and emission spectra and improved water solubility compared to their non-oxidized counterparts. nih.gov For example, the diphenylaminostyryl pyridine-N-oxide (TNO) probe has shown excellent performance in imaging cellular LDs. nih.gov
Table 2: Photophysical Properties of a Styryl Pyridine-N-Oxide Probe (TNO)
| Solvent | Absorbance Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) |
| Dichloromethane | 464 | 632 |
| Tetrahydrofuran | 457 | 627 |
| Acetonitrile | 450 | 634 |
| Methanol (B129727) | 441 | 642 |
Data highlights the solvatochromic behavior of the TNO probe, a characteristic useful in sensing applications. nih.gov
Furthermore, the N-oxide functional group can be used to create "turn-on" fluorescent probes. rsc.org In this design, the N-oxide is attached to a fluorophore scaffold, which initially renders the molecule non-fluorescent. The N-O bond can be selectively cleaved by a specific analyte or under certain biological conditions (e.g., in a hypoxic environment), restoring fluorescence and providing a clear signal for detection. rsc.org
Development of Analytical Assays Incorporating N-Oxide Chemistry
The principles of N-oxide chemistry are being integrated into the development of sophisticated analytical assays. The ability to design N-oxide-based fluorescent probes with "turn-on" mechanisms is particularly valuable for creating highly sensitive and selective assays for various analytes, including ions and small molecules. rsc.orgsci-hub.se These probes can be engineered for high selectivity and sensitivity, sometimes enabling naked-eye detection under a UV lamp. sci-hub.se
Beyond fluorescence, N-oxide chemistry contributes to computational analytical methods. Structure-Activity Relationship (SAR) fingerprinting has been developed to assess the mutagenicity of aromatic N-oxides. nih.gov This analytical methodology uses a hierarchical set of predefined N-oxide substructures to match against databases of chemical structures with known bacterial mutagenicity data. nih.gov This allows for the prediction of the potential toxicity of N-oxide-containing compounds, which is crucial as they can be found as impurities, metabolites, or degradation products in pharmaceuticals. nih.gov
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
Exploration of Undiscovered Reactivity Modes
The reactivity of 2-(2-Phenylvinyl)pyridine 1-oxide is a rich area for future investigation. While its role in cycloaddition reactions and as a ligand has been explored to some extent, many potential reaction pathways remain uncharted. Future studies could delve into its utility in asymmetric catalysis, where the chiral environment provided by a suitably modified derivative could induce stereoselectivity in a variety of transformations. The photophysical properties of the molecule suggest that its excited-state reactivity is a promising area for discovery, potentially leading to novel photochemical applications. Investigating its behavior under various reaction conditions, such as high pressure or in unconventional solvents like ionic liquids, could also unveil new and unexpected reactivity patterns.
Advanced Computational Predictions and Experimental Validation
The synergy between computational chemistry and experimental work will be crucial in advancing the understanding and application of this compound. Density Functional Theory (DFT) and other high-level computational methods can be employed to predict the geometric, electronic, and photophysical properties of novel derivatives with high accuracy. These theoretical predictions can guide experimental efforts by identifying promising candidates for specific applications, thereby saving significant time and resources. For instance, computational screening could identify derivatives with optimized nonlinear optical properties or specific ligand-receptor binding affinities. Subsequent experimental validation of these predictions will be essential to refine the computational models and deepen the fundamental understanding of the structure-property relationships governing this class of compounds.
Integration into Multi-Functional Materials and Systems
A significant future direction lies in the incorporation of this compound moieties into more complex, multi-functional materials and systems. This could involve its use as a building block for the synthesis of polymers with unique optical or electronic properties, or its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to create materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. The development of smart materials that respond to external stimuli, such as light or changes in pH, by altering their properties is another exciting possibility, with the photoisomerizable nature of the stilbene-like core of this compound being a key feature to exploit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
